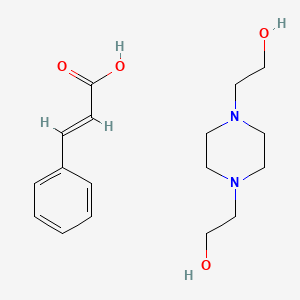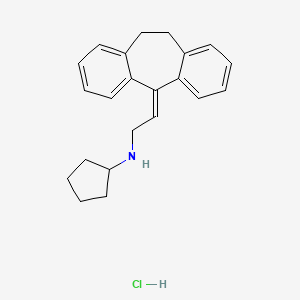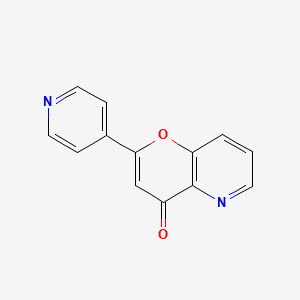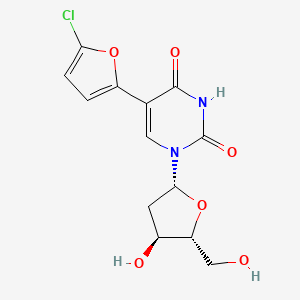
6-Caffeoyl-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Caffeoyl-D-glucose is a naturally occurring compound found in various plants. It is a derivative of caffeic acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant properties and potential health benefits. It is commonly found in plants such as Echinacea and is often studied for its role in plant metabolism and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Caffeoyl-D-glucose typically involves the esterification of caffeic acid with glucose. This reaction can be catalyzed by enzymes such as acyltransferases. The reaction conditions often include the use of solvents like methanol or ethanol and may require specific pH conditions to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for the esterification process. This method is advantageous as it can be scaled up for large-scale production and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Caffeoyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This includes reactions where the caffeoyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Caffeoyl-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is studied for its role in plant metabolism and its antioxidant properties.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
The mechanism of action of 6-Caffeoyl-D-glucose involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. It also modulates the activity of transcription factors that regulate the expression of antioxidant genes .
Comparison with Similar Compounds
Similar Compounds
Chlorogenic Acid: Another caffeic acid derivative with similar antioxidant properties.
Caffeoylquinic Acids: These compounds also contain caffeic acid and have similar biological activities.
Caffeoylshikimic Acid: Another derivative with comparable properties
Uniqueness
6-Caffeoyl-D-glucose is unique due to its specific glucose esterification, which can influence its solubility and bioavailability compared to other caffeic acid derivatives. This makes it particularly interesting for applications in food and cosmetic industries where solubility and stability are crucial .
Properties
CAS No. |
10066-92-9 |
|---|---|
Molecular Formula |
C15H18O9 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1 |
InChI Key |
QJLOZYUVIYIABJ-ALMBQQNPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















